molecular formula C11H11NO2S B1269008 Ethyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 7311-95-7

Ethyl 2-amino-1-benzothiophene-3-carboxylate

Cat. No.: B1269008
CAS No.: 7311-95-7
M. Wt: 221.28 g/mol
InChI Key: XNASJEQIJMDBQN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by a benzene ring fused to a thiophene ring, with an amino group at the second position and an ethyl ester group at the third position. It has a molecular formula of C11H11NO2S and a molecular weight of 221.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-1-benzothiophene-3-carboxylate typically involves the condensation of 2-aminobenzothiophene with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-1-benzothiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-amino-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. This compound can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

  • Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate
  • Ethyl 2-aminobenzo[b]thiophene-3-carboxylate
  • Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate

Comparison: Ethyl 2-amino-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a broader range of biological activities and higher stability under various reaction conditions .

Properties

IUPAC Name

ethyl 2-amino-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNASJEQIJMDBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351399
Record name ethyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-95-7
Record name ethyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-1-benzothiophene-3-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 1b (1.06 g, 4.03 mmol) in toluene (100 mL) was added pyrrolidine (5 mL). The resultant mixture was heated at 100° C. for 8 h, diluted with brine solution (200 mL) and extracted with ethyl ether (300 mL, 3×). The combined organic phases were dried over MgSO4, filtered, and concentrated. Flash chromatography (hexanes/ethyl acetate, 4:1) then afforded the title compound (0.76 g, 85%) as a yellow solid: MS (ES) m/z 222 (M+H)+; 1H NMR (400 MHz, CDCl3) δ8.14 (d, J=8.0 Hz, 1H), 7.53 (d, J=7.2 Hz, 1H), 7.28 (m, 1H), 7.04 (m, 1H), 6.51 (brs, 2H), 4.45 (q, J=7.2 Hz, 2H), 1.50 (t, J=7.2 Hz, 3H).
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

14.4 g of hydrogenation catalyst (Degussa-Hüls; E 101 R/W 5%) are added to a solution of 36 g of ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate in 250 ml of xylene (isomeric mixture) and the mixture is heated to a constant temperature of 139° C. to 141° C. 47 g of α-methylstyrene are metered in over a period of 5 h. The mixture is then refluxed for a further 36 h. It is cooled to 102° C., 32 g of pyrrolidine are added and the mixture is brought back to the reflux point (127° C.); it is stirred for 20 h at this temperature. After cooling to 20° C., the Pd/carbon is filtered off, the filtrate is concentrated to a residue, and the residue is taken up in 75 ml of ethyl acetate and washed with three times 12 ml of 10% hydrochloric acid. The organic phase is washed with twice 5 ml of water and then concentrated to a residue. This is recrystallized from 50 ml of isopropanol to give 21 g of ethyl 2-aminobenzothiophene-3-carboxylate in the form of slightly yellowish crystals (70.5% yield).
Name
ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three
Yield
70.5%

Synthesis routes and methods III

Procedure details

2 g of palladium catalyst (5% Pd/C, approx. 50% moisture content; Degussa-Hüls; E 101 RW 5%) are added to a solution of 10 g of ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate in 80 ml of mesitylene and the mixture is heated to 170° under nitrogen. 2 g of ethyl cinnamate are metered in over 30 min and stirring is continued for 21 h. The temperature is then lowered to 100° and 10 ml of pyrrolidine are added. The reaction mixture is stirred for 25 h under nitrogen. The catalyst is then filtered off and rinsed with 60 g of ethanol. The solutions are combined and the solvent is distilled off. The residue is taken up in ethyl acetate and washed twice with 1 N HCl and once with water. After distillation of the solvent and subsequent crystallization from 2-propanol, ethyl 2-aminobenzo[b]thiophene-3-carboxylate is obtained with a yield of 64%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-acetylaminotetrahydrobenzothiophenecarboxylate
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The solution of 10 millimol VII in 50 milliliter methanesulfonic acid was stirred at room temperature for 48 hours. The reaction mixture was poured onto icecold 25% aqueous NH3 solution, the soliw was filtered off, washed with water and n-hexane, then dried.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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